Adenosine-15N -

Adenosine-15N

Catalog Number: EVT-13841830
CAS Number:
Molecular Formula: C10H13N5O4
Molecular Weight: 268.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Adenosine-15N typically involves several steps to ensure the precise incorporation of nitrogen-15 into the adenosine structure. One prominent method described in literature includes:

  1. Starting Material: The synthesis begins with 4-amino-6-hydroxy-2-mercaptopyrimidine.
  2. Nitrosation/Reduction: The first nitrogen-15 label is introduced via nitrosation followed by reduction.
  3. Ring Closure: This step involves using diethoxymethyl acetate or sodium ethyl xanthate to form intermediates.
  4. Formation of Hypoxanthine: Removal of thiol groups leads to hypoxanthine, which can be converted to 6-chloropurine.
  5. Final Incorporation of Nitrogen-15: The final step involves nucleophilic substitution where 15NH3 is introduced to form Adenosine-15N .

The entire process requires careful monitoring and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product's purity.

Molecular Structure Analysis

Structure and Data

Structural Characteristics

The compound consists of:

  • An adenine base connected to a ribose sugar via a β-N9-glycosidic bond.
  • The presence of nitrogen-15 at the N1 position distinguishes it from natural adenosine.
Chemical Reactions Analysis

Reactions and Technical Details

Adenosine-15N participates in various chemical reactions typical for nucleosides:

  1. Oxidation: Can lead to oxidized derivatives when treated with agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can revert it back to adenosine.
  3. Substitution Reactions: Nucleophilic substitution allows for functional group modifications at the N1 position .

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

The mechanism of action for Adenosine-15N primarily revolves around its interaction with adenosine receptors in biological systems. It has been shown to modulate kinase activity and influence various signaling pathways:

  • Receptor Interaction: It binds to adenosine receptors, which are implicated in numerous physiological processes including inflammation regulation.
  • Inhibition of Enzymatic Activity: It inhibits adenosine deaminase, thereby increasing local concentrations of adenosine and enhancing its biological effects.

This interaction leads to significant cellular effects, such as reduced pro-inflammatory cytokine secretion in macrophages.

Physical and Chemical Properties Analysis

Physical Properties

Adenosine-15N exhibits characteristics similar to those of natural adenosine but with variations due to isotopic labeling:

  • Solubility: Generally soluble in water.
  • Stability: Maintains stability under physiological conditions over extended periods.

Chemical Properties

Key chemical properties include:

  • Proton Affinity: Approximately 989.30 kJ/mol.
  • Gas Basicity: Approximately 956.80 kJ/mol.
  • Logarithm of Water Solubility: -1.70 (indicating low solubility) .

These properties are essential for understanding its behavior in biological systems.

Applications

Scientific Uses

Adenosine-15N serves multiple purposes in scientific research:

  1. Biochemical Pathway Studies: Used as a tracer in metabolic studies to understand nucleoside metabolism.
  2. Pharmacological Research: Investigated for its effects on inflammation and potential therapeutic roles in various diseases.
  3. Analytical Chemistry: Its isotopic labeling enhances sensitivity in techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for detailed study of molecular interactions .
Synthetic Methodologies for Isotopic Labeling

Chemical Synthesis of Adenosine-15N

Direct Nitrosation/Reduction Techniques for 15N Incorporation

The targeted incorporation of 15N into adenosine positions employs precise nitrosation/reduction chemistry to achieve site-specific labeling. For N7 labeling, adenosine undergoes regioselective nitrosation at the N1 position using sodium nitrite in acidic medium, forming an intermediate 1-nitrosoadenosine derivative. Subsequent reduction with sodium dithionite or catalytic hydrogenation yields the corresponding 1,7-diamino-7H-purine riboside, which undergoes diazotization and thermal decomposition to introduce 15N specifically at N7. For amino group labeling (15NH2), a modified Todd–Atherton reaction displaces the existing amino group using 15N-enriched ammonia under high-pressure conditions (150 psi) at 100°C. This approach achieves isotopic incorporation efficiencies exceeding 98% while preserving glycosidic bond integrity and ribose conformation, as confirmed by 1H-15N HMQC NMR validation [1].

Ring-Closure Strategies Using 13C/15N Dual-Labeled Precursors

Dual 13C/15N labeling exploits imidazole ring synthesis from isotopically enriched formamidine acetate (15N) and malononitrile (13C). The key intermediate 4,5,6-triaminopyrimidine is condensed with formic acid to construct the purine ring, enabling simultaneous 15N labeling at N1, N3, and N9 positions alongside 13C incorporation at C2, C4, C5, or C8. For C8-13C/N7-15N adenosine, a Traube purine synthesis modifies the imidazole portion using potassium 15N-cyanide to introduce N7, followed by ribosylation. This strategy enables combinatorial isotopic tagging where 13C-15N J-coupling (∼15 Hz) provides distinct NMR signatures for differentiating nucleosides in mixed sequences [1].

Thiol Group Removal and Hypoxanthine Intermediate Formation

Site-specific 15N labeling at N1 involves displacement chemistry via 6-thioguanosine intermediates. Guanosine is first converted to 6-thioinosine using phosphorus pentasulfide in pyridine. Treatment with 15N-enriched ammonia at 120°C displaces the thiol group, forming 15N1-hypoxanthine. Enzymatic phosphorolysis then cleaves the glycosidic bond, releasing hypoxanthine and ribose-1-phosphate. Purine nucleoside phosphorylase (PNP) recombines 15N1-hypoxanthine with ribose to yield 15N1-adenosine after amination. This pathway achieves 85–92% isotopic enrichment at N1 while avoiding undesired ring-opening side reactions [1].

Table 1: Chemical Synthesis Routes for Site-Specific 15N-Labeled Adenosine

Target PositionKey IntermediateReagents/ConditionsIsotopic Yield
N7-15N1-NitrosoadenosineNaNO2/AcOH → Na2S2O4>98%
N1-15N6-Thioinosine15NH3/120°C → PNP85–92%
Amino-15N26-Chloropurine15NH3/100°C/150 psi>98%
N1,N7-15N2Diaminopurine15N-Formamidine → Thermal closure90%

Enzymatic Transglycosylation Approaches

Purine Nucleoside Phosphorylase-Mediated Synthesis

Enzymatic routes leverage reversible phosphorolysis by purine nucleoside phosphorylase (PNP) to transfer ribose between purine bases. Unlabeled adenosine is first phosphorolyzed by PNP to yield adenine and α-D-ribose-1-phosphate. Adenine is then enzymatically deaminated to hypoxanthine using adenosine deaminase. 15N-labeled hypoxanthine (synthesized chemically as described in Section 1.1.3) serves as the isotopic acceptor for ribosylation. PNP catalyzes the condensation of 15N-hypoxanthine with ribose-1-phosphate, forming 15N1-inosine. A final amination step using adenylosuccinate synthetase/lyase converts inosine to 15N1-adenosine via 5-aminoimidazole-4-carboxamide ribotide (AICAR) intermediates. This cascade achieves 70–75% overall yield with >95% isotopic purity, though the multi-enzyme requirement complicates scale-up [1].

Optimization of 15NH3 Displacement in Nucleoside Formation

Direct enzymatic amination employs heat-shocked bacterial cells (e.g., E. coli JM109) overexpressing adenine phosphoribosyltransferase (APRT). Hypoxanthine or its 15N-labeled analogs are incubated with phosphoribosyl pyrophosphate (PRPP) and 15NH4Cl at 37°C, yielding 15N-adenine mononucleotide. Dephosphorylation yields the nucleoside. Key optimizations include:

  • pH-controlled ammonia excess (20–50 mM 15NH4Cl at pH 7.8) to drive equilibrium toward adenine formation
  • Cofactor recycling systems using glutamate dehydrogenase to maintain high ammonium concentrations
  • Microwave-assisted heating (60°C pulses) to enhance reaction kinetics 3-foldThis approach achieves near-quantitative amination at C6 with isotopic enrichment matching the 15NH4Cl source (typically 98–99%) while minimizing ribose epimerization [1].

Table 2: Comparison of Adenosine-15N Synthesis Methodologies

ParameterChemical SynthesisEnzymatic Synthesis
Isotopic SpecificitySingle-atom control (N1/N7/NH2)Limited to C6-amino group
Maximum Enrichment98–99%95–98%
Typical Scale10–100 mg50–500 mg
Key LimitationMulti-step protection/deprotectionEnzyme inhibition by products
NMR ApplicationsSite-specific dynamics studiesUniform labeling for metabolic tracing
Mass Yield40–65%70–85%

Interactive Table Feature Suggestion: Click headers to sort by isotopic yield, scale, or enrichment

Properties

Product Name

Adenosine-15N

IUPAC Name

(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

268.23 g/mol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1

InChI Key

OIRDTQYFTABQOQ-ZGUONDJVSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[15NH2]

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